Cas no 477871-11-7 ((E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide)
![(E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide structure](https://fr.kuujia.com/scimg/cas/477871-11-7x500.png)
477871-11-7 structure
Nom du produit:(E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
Numéro CAS:477871-11-7
Le MF:C24H22ClNO2
Mégawatts:391.889985561371
CID:5025890
(E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide Propriétés chimiques et physiques
Nom et identifiant
-
- (2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide
- HMS580L21
- (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
- (E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
-
- Piscine à noyau: 1S/C24H22ClNO2/c1-18-5-7-20(8-6-18)16-26-24(27)14-11-19-9-12-23(13-10-19)28-17-21-3-2-4-22(25)15-21/h2-15H,16-17H2,1H3,(H,26,27)/b14-11+
- La clé Inchi: HAMWLCJDVADGRX-SDNWHVSQSA-N
- Sourire: ClC1=CC=CC(=C1)COC1C=CC(/C=C/C(NCC2C=CC(C)=CC=2)=O)=CC=1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 7
- Complexité: 493
- Le xlogp3: 5.6
- Surface topologique des pôles: 38.3
(E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1R-0203-10MG |
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide |
477871-11-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0203-50MG |
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide |
477871-11-7 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0203-5MG |
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide |
477871-11-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0203-1MG |
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide |
477871-11-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0203-100MG |
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide |
477871-11-7 | >90% | 100mg |
£110.00 | 2025-02-09 |
(E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide Littérature connexe
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
477871-11-7 ((E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide) Produits connexes
- 2228696-44-2(2-azido-2-(thiolan-3-yl)ethan-1-ol)
- 152302-45-9(7-Desmethylagomelatine)
- 781649-84-1(1-(4-piperidyl)-3H-imidazo[4,5-b]pyridin-2-one;dihydrochloride)
- 2870652-22-3(1,2-Azetidinedicarboxylic acid, 4,4-dimethyl-, 1-(9H-fluoren-9-ylmethyl) ester )
- 946381-07-3(2-2-(2H-1,3-benzodioxol-5-yl)acetamido-5-phenylthiophene-3-carboxamide)
- 1420956-05-3(3-Methyl-1-(pyridin-2-yl)piperazine hydrochloride)
- 898776-61-9(2-Chloro-4'-pyrrolidinomethyl benzophenone)
- 7497-87-2(1-Bromo-4-(3-bromopropoxy)benzene)
- 80-71-7(2-Hydroxy-3-methylcyclopent-2-enone)
- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)
Fournisseurs recommandés
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
